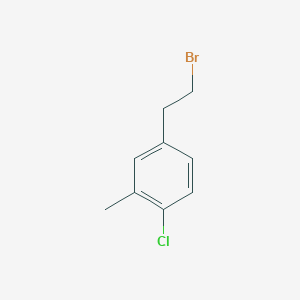
4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-1-chloro-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-chloro-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-chloro-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 4-(2-Bromoethyl)-1-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation Reactions: Potassium permanganate in aqueous acidic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Formation of new compounds with functional groups such as amines, thiols, or ethers.
Oxidation Reactions: Formation of 4-(2-bromoethyl)-1-chloro-2-methylbenzoic acid.
Reduction Reactions: Formation of 4-(2-ethyl)-1-chloro-2-methylbenzene.
科学研究应用
Chemistry: 4-(2-Bromoethyl)-1-chloro-2-methylbenzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic hydrocarbons on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its versatility allows for the development of materials with unique properties.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the bromoethyl and chloro groups, which can undergo nucleophilic substitution and other transformations. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
- 4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromomethyl-1,3-dioxolane
Comparison: this compound is unique due to the presence of both bromoethyl and chloro substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, 2-(2-Bromoethyl)-1,3-dioxolane and 2-Bromomethyl-1,3-dioxolane contain a dioxolane ring, which influences their chemical behavior and applications. The presence of the benzene ring in this compound also contributes to its aromaticity and stability, making it suitable for different types of reactions and applications.
属性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
UEZXZKXHCMZGSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)


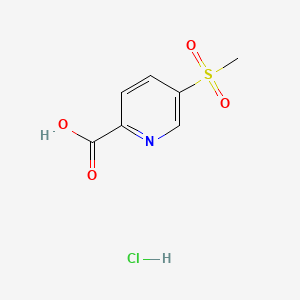


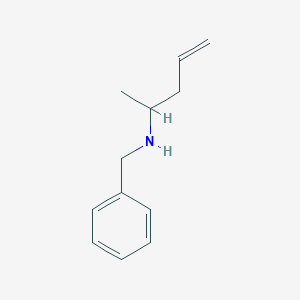

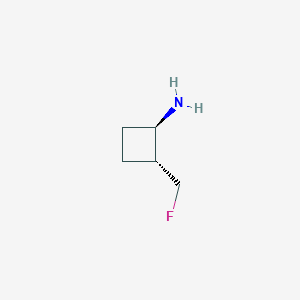


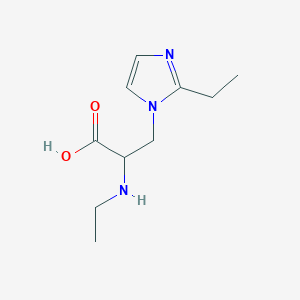
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
